

# In Vitro Activity of VIR-165: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **VIR-165**  
Cat. No.: **B1574771**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**VIR-165** is an optimized synthetic peptide derived from the human protein  $\alpha$ 1-antitrypsin. It functions as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document provides a detailed overview of the in vitro activity of **VIR-165**, including its mechanism of action, quantitative efficacy against various HIV-1 strains, and the experimental protocols used for its evaluation. **VIR-165** targets the fusion peptide of the HIV-1 gp41 transmembrane glycoprotein, a critical component of the viral fusion machinery, thereby preventing the virus from entering host cells. This novel mechanism of action makes it effective against a broad range of HIV-1 variants, including those resistant to existing classes of antiretroviral drugs.

## Mechanism of Action: Inhibition of HIV-1 Entry

**VIR-165** is a derivative of a naturally occurring 20-residue peptide named Virus-Inhibitory Peptide (VIRIP). The parent molecule, VIRIP, corresponds to the C-proximal region of  $\alpha$ 1-antitrypsin.<sup>[1][2]</sup> Through rational drug design, specific amino acid substitutions were made to VIRIP to enhance its antiviral potency, leading to the development of **VIR-165**.

The antiviral activity of **VIR-165** stems from its ability to specifically bind to the fusion peptide of the HIV-1 gp41 subunit.<sup>[1][2]</sup> The gp41 fusion peptide is a highly conserved region of the virus that plays a crucial role in the fusion of the viral and cellular membranes, a necessary step for viral entry into the host cell. By binding to this peptide, **VIR-165** prevents its insertion into the

target cell membrane, thereby blocking the membrane fusion process and subsequent viral entry.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and optimization of a natural HIV-1 entry inhibitor targeting the gp41 fusion peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [In Vitro Activity of VIR-165: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574771#in-vitro-activity-of-vir-165]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)